5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
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Overview
Description
5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a complex organic compound that features a combination of aromatic rings, an oxazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the chlorobenzyl group: This can be done via a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
- 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
Uniqueness
5-[(3-Chlorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H20ClNO4 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methoxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol |
InChI |
InChI=1S/C24H20ClNO4/c1-15-23(20-8-3-4-9-22(20)28-2)24(30-26-15)19-11-10-18(13-21(19)27)29-14-16-6-5-7-17(25)12-16/h3-13,27H,14H2,1-2H3 |
InChI Key |
YVYRDQOXLUVLCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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